

Introduction: The Strategic Importance of the 2-Aminopyrimidine Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl 2-(2-aminopyrimidin-4-yl)acetate

Cat. No.: B1469768

[Get Quote](#)

The pyrimidine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics and clinical candidates. Within this class, the 2-aminopyrimidine motif is particularly significant. Its hydrogen bond donor-acceptor pattern mimics that of the purine bases in DNA, allowing it to function as a highly effective "hinge-binder" in the ATP-binding pocket of many protein kinases. **Ethyl 2-(2-aminopyrimidin-4-yl)acetate** emerges as a critical starting material, providing a versatile platform for elaboration into potent and selective kinase inhibitors and other targeted therapies. Its structure combines the essential 2-aminopyrimidine core with a reactive acetate side chain, enabling a wide range of synthetic modifications for structure-activity relationship (SAR) studies.

Molecular Structure and Physicochemical Properties

Understanding the fundamental properties of a molecule is the first step in its effective application. **Ethyl 2-(2-aminopyrimidin-4-yl)acetate** is a solid at room temperature, typically appearing as an off-white to yellow powder^[1]. Its key identifiers and properties are summarized below.

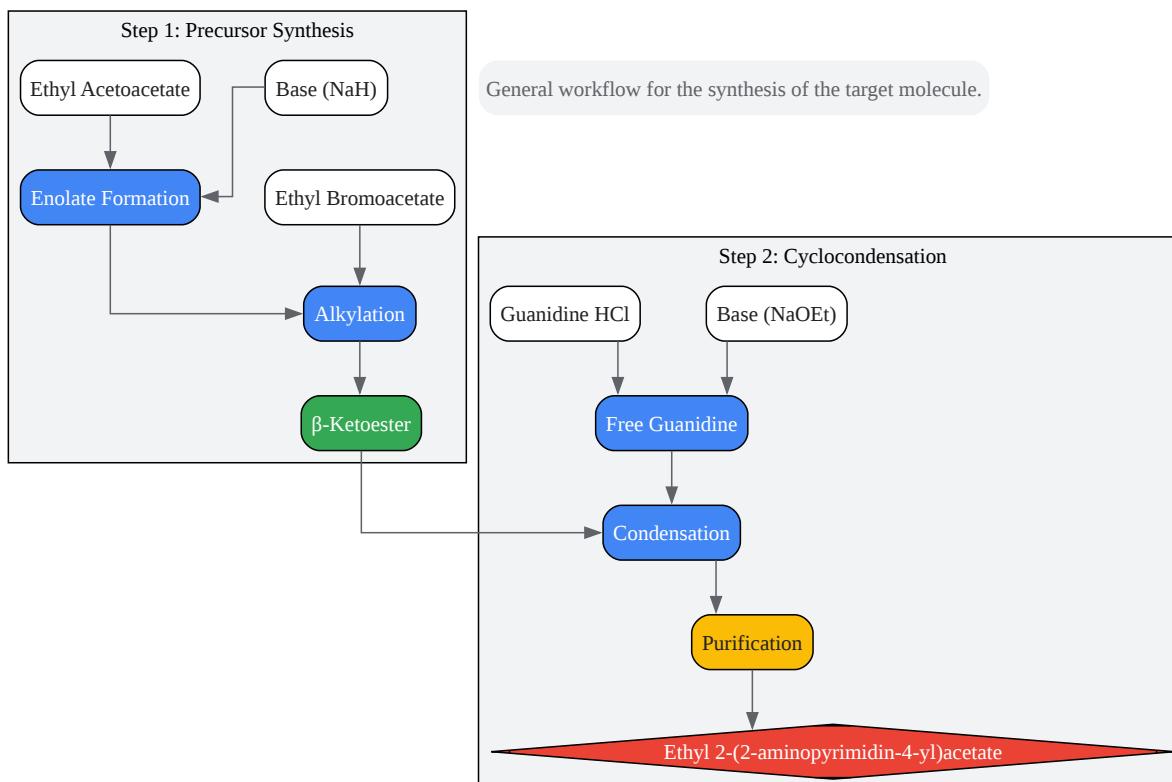
Property	Value	Source
IUPAC Name	ethyl 2-(2-aminopyrimidin-4-yl)acetate	[2]
CAS Number	1194375-38-6	[2]
Molecular Formula	C ₈ H ₁₁ N ₃ O ₂	[2]
Molecular Weight	181.19 g/mol	[2]
Canonical SMILES	CCOC(=O)CC1=CC=NC(N)=N1	[2]
InChI Key	BAOXHPPKUAJHEM-UHFFFAOYSA-N	[2]
Appearance	Off-white to yellow Solid	[1]
Storage	2-8°C, protect from light	[1]

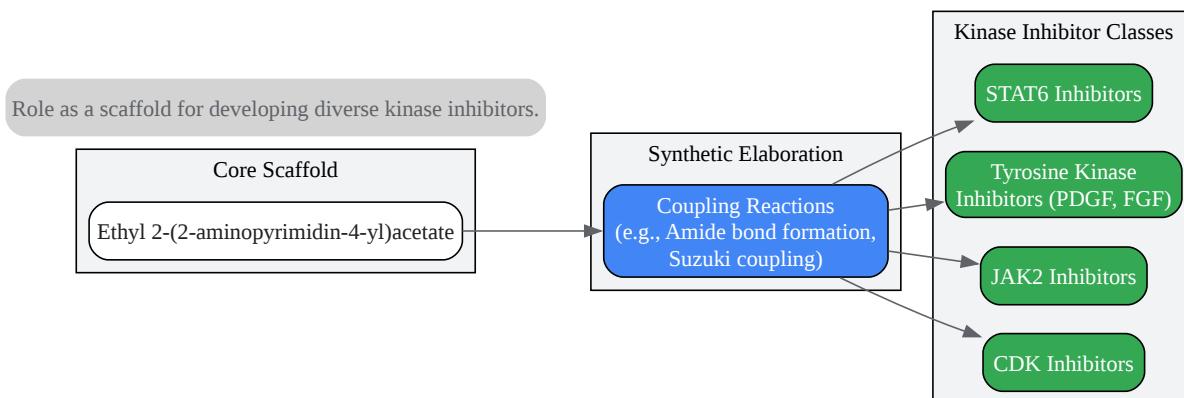
Synthesis Pathway: A Validated Approach

While multiple synthetic routes to substituted pyrimidines exist, a common and reliable method involves the condensation of a β -ketoester with guanidine. This approach, known as the Biginelli reaction or a related variant, provides a straightforward pathway to the 2-aminopyrimidine core.

Experimental Protocol: Synthesis of Ethyl 2-(2-aminopyrimidin-4-yl)acetate

This protocol describes a representative synthesis. The causality behind this choice lies in its use of readily available starting materials and robust reaction conditions, making it a reliable method for laboratory-scale production.


Step 1: Preparation of Ethyl 4-ethoxy-3-oxobutanoate (β -ketoester precursor)


- To a solution of ethyl acetoacetate (1.0 equiv) in a suitable aprotic solvent (e.g., THF), slowly add a strong base such as sodium hydride (NaH, 1.1 equiv) at 0°C.

- Rationale: The base deprotonates the acidic α -carbon of the ethyl acetoacetate to form a nucleophilic enolate.
- Once the evolution of hydrogen gas ceases, add a suitable electrophile like ethyl bromoacetate (1.1 equiv).
- Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC.
- Upon completion, quench the reaction carefully with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.
- Purify the crude product via column chromatography to yield the desired β -ketoester.

Step 2: Cyclocondensation with Guanidine

- Dissolve the purified β -ketoester (1.0 equiv) in ethanol.
- Add guanidine hydrochloride (1.2 equiv) and a base such as sodium ethoxide (1.2 equiv).
- Rationale: Sodium ethoxide neutralizes the guanidine hydrochloride to generate free guanidine, which acts as the dinucleophile for the cyclization reaction.
- Heat the mixture to reflux and maintain for 6-12 hours, monitoring by TLC until the starting material is consumed.
- Cool the reaction mixture to room temperature and concentrate under reduced pressure.
- Resuspend the residue in water and extract the product with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude solid by recrystallization or column chromatography (e.g., using a gradient of petroleum ether and ethyl acetate) to afford pure **ethyl 2-(2-aminopyrimidin-4-yl)acetate**^[3].

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ethyl 2-(2-aminopyrimidin-4-yl)acetate CAS#: 1194375-38-6 [amp.chemicalbook.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of the 2-Aminopyrimidine Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1469768#ethyl-2-2-aminopyrimidin-4-yl-acetate-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com